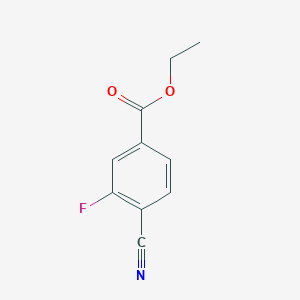

Ethyl 4-cyano-3-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-cyano-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYSQQVQGGLOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611987 | |

| Record name | Ethyl 4-cyano-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-53-8 | |

| Record name | Ethyl 4-cyano-3-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-cyano-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-cyano-3-fluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery

For the modern medicinal chemist, the strategic incorporation of unique structural motifs is paramount to unlocking novel pharmacological activities. Among the vast arsenal of chemical building blocks, substituted benzonitriles have emerged as particularly valuable scaffolds. This guide provides a comprehensive technical overview of Ethyl 4-cyano-3-fluorobenzoate, a key intermediate in the synthesis of advanced pharmaceutical agents. We will delve into its synthesis, physicochemical properties, and its significant role in the landscape of drug development, offering insights grounded in established chemical principles and practical laboratory applications.

Compound Profile: this compound

This compound, also known as 4-cyano-3-fluorobenzoic acid ethyl ester, is a halogenated aromatic compound featuring a nitrile group and an ethyl ester functionality. These reactive sites make it a versatile precursor for the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 952183-53-8 | |

| Molecular Formula | C₁₀H₈FNO₂ | - |

| Molecular Weight | 193.17 g/mol | |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | ≥98% | |

| Boiling Point | Not explicitly available; estimated to be >200 °C | Inferred from related compounds |

| Melting Point | Not explicitly available | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. | General chemical knowledge |

Synthesis of this compound: A Step-by-Step Protocol

The most direct and industrially scalable synthesis of this compound is achieved through the Fischer-Speier esterification of its corresponding carboxylic acid, 4-Cyano-3-fluorobenzoic acid (CAS: 176508-81-9).[1] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and operational simplicity.

Underlying Principles of Fischer-Speier Esterification

The Fischer-Speier esterification is a classic example of a nucleophilic acyl substitution reaction. The mechanism, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically sulfuric acid), enhances the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the alcohol (ethanol in this case). Subsequent proton transfers and the elimination of a water molecule yield the ester and regenerate the acid catalyst. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is typically used, or the water formed is removed from the reaction mixture.

Experimental Protocol

Materials:

-

4-Cyano-3-fluorobenzoic acid

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Cyano-3-fluorobenzoic acid in an excess of anhydrous ethanol (typically 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the solution. The addition should be done slowly and cautiously as the reaction is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Neutralization: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as carbon dioxide gas will evolve. Continue adding the bicarbonate solution until the effervescence ceases.

-

Extraction: Separate the organic layer and wash it sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the final product of high purity.

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound via Fischer-Speier esterification.

Role in Drug Discovery and Development

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, and its strategic incorporation into drug candidates can offer several advantages. The nitrile group is a versatile functional group that can act as a bioisostere for other functionalities, such as a carbonyl group or a halogen atom, and can participate in hydrogen bonding interactions with biological targets.[2][3] Furthermore, the strong electron-withdrawing nature of the nitrile can modulate the electronic properties of the aromatic ring, influencing its metabolic stability and pharmacokinetic profile.[4]

The fluorine atom in this compound also plays a crucial role. The introduction of fluorine into a drug molecule can significantly enhance its metabolic stability by blocking sites of oxidative metabolism. It can also improve the binding affinity of the molecule to its target protein by participating in favorable electrostatic interactions.

While specific, publicly disclosed applications of this compound are not extensively documented, its structure suggests its utility as a key intermediate in the synthesis of various therapeutic agents. For instance, related benzonitrile derivatives are integral components of drugs targeting a wide array of diseases. One notable example is the use of a substituted benzonitrile in the synthesis of Fimasartan, an angiotensin II receptor blocker used for the treatment of hypertension.[5][6] The structural motifs present in this compound make it a valuable precursor for the synthesis of inhibitors of various enzymes and receptors implicated in disease pathways.

The reactivity of the ethyl ester and nitrile groups allows for a diverse range of chemical transformations, enabling the construction of complex heterocyclic systems and the introduction of various pharmacophoric features. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid under different reaction conditions. This chemical versatility makes this compound a highly valuable building block for generating libraries of compounds for high-throughput screening in drug discovery programs.

Caption: A diagram illustrating the potential synthetic transformations of this compound and its applications in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds such as Ethyl 4-cyanobenzoate and other fluorinated aromatics suggest that it should be handled with care.[7][8][9]

Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

In case of exposure, seek immediate medical attention and refer to the general first-aid measures for chemical exposure.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. Its unique combination of a fluorinated aromatic ring, a reactive nitrile group, and an ethyl ester functionality provides medicinal chemists with a powerful tool for creating novel drug candidates. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in the quest for new and improved therapeutics. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of intermediates like this compound in the drug discovery pipeline is set to increase.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC, 29(11), 2443-2473. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Yang, X., Wang, Y., Li, Y., & Li, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1468-1489. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 4-fluorobenzoate in Pharmaceutical Synthesis: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Royal Society of Chemistry. (2014). Supporting information. The Royal Society of Chemistry. [Link]

-

Royal Society of Chemistry. (2014). Supporting information. The Royal Society of Chemistry. [Link]

- Google Patents. (n.d.). CN109096261A - A kind of preparation method of Fimasartan.

-

NIST. (n.d.). Ethyl 4-cyanobenzoate. NIST WebBook. [Link]

-

PubChem. (n.d.). Ethyl 4-cyanobenzoate. PubChem. [Link]

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Wikipedia. [Link]

- Google Patents. (n.d.). CN107973784B - A kind of synthetic method of Fimasartan.

-

Chemcasts. (n.d.). 4-Cyano-3-fluorophenyl 4-butoxybenzoate (CAS 94610-83-0) Properties. Chemcasts. [Link]

- Google Patents. (n.d.). KR20200088570A - Process for Preparation of Fimasartan and Intermediate for Preparing the Same.

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Chemistry LibreTexts. [Link]

- Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

ResearchGate. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. ResearchGate. [Link]

-

ResearchGate. (2025). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. ResearchGate. [Link]

-

PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN109096261A - A kind of preparation method of Fimasartan - Google Patents [patents.google.com]

- 6. CN107973784B - A kind of synthetic method of Fimasartan - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 4-cyano-3-fluorobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyano-3-fluorobenzoate is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional structure, featuring an ethyl ester, a nitrile group, and a fluorine atom on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups, particularly the fluorine atom and the cyano group, can profoundly influence the physicochemical and pharmacological properties of derivative compounds. This guide provides a comprehensive overview of the core attributes of this compound, including its molecular weight, synthesis, and potential applications, with a focus on its relevance in drug discovery and development.

Core Molecular Attributes

The fundamental properties of this compound are summarized below. Accurate knowledge of these attributes is critical for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FNO₂ | [1] |

| Molecular Weight | 193.17 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Cyano-3-fluorobenzoic acid ethyl ester | [1] |

Synthesis and Chemical Logic

The synthesis of this compound typically starts from a more readily available precursor, 4-cyano-3-fluorobenzoic acid. The esterification of the carboxylic acid is a standard and efficient method to introduce the ethyl ester group.

Typical Synthetic Workflow: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction that is widely employed for the synthesis of esters from carboxylic acids and alcohols.

Caption: Fischer esterification workflow for the synthesis of this compound.

Experimental Protocol: Esterification of 4-Cyano-3-fluorobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyano-3-fluorobenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

Purification: The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to ensure the absence of starting material and by-products.

The Role in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The cyano group, a versatile functional group, can act as a hydrogen bond acceptor or be transformed into other functionalities.

Bioisosteric Replacement and Pharmacokinetic Modulation

The fluorine atom in this compound can serve as a bioisostere for a hydrogen atom or a hydroxyl group. This substitution can block metabolic oxidation at that position, thereby increasing the half-life of a drug molecule. The electron-withdrawing nature of both the fluorine and cyano groups can also modulate the acidity of nearby protons and the overall electronic properties of the molecule, which can be crucial for receptor binding.

The degradation of fluorobenzoates is a key consideration in environmental and metabolic pathways.[2]

Caption: The strategic role of functional groups in this compound for drug design.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, which will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The ethyl group will present as a characteristic quartet and triplet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the nitrile carbon, the ester carbonyl carbon, and the ethyl group carbons. The carbon signals of the aromatic ring will show coupling with the fluorine atom.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (around 2230 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and C-F bond vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (193.17 g/mol ).

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on related compounds, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable chemical entity with significant potential in the development of novel pharmaceuticals and functional materials. Its precise molecular weight of 193.17 g/mol and its distinct structural features provide a solid foundation for its use as a versatile building block in organic synthesis. The strategic combination of a fluorine atom, a cyano group, and an ethyl ester moiety offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds and to explore new chemical space in the quest for more effective and safer drugs. Further research into the reactivity and biological activity of this compound and its derivatives is warranted to fully unlock its potential.

References

-

KEGG PATHWAY Database. Fluorobenzoate degradation. [Link]

Sources

"Ethyl 4-cyano-3-fluorobenzoate" physical properties

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-cyano-3-fluorobenzoate

Abstract: this compound is a substituted aromatic compound of significant interest to the pharmaceutical and material science sectors. Its unique trifunctional nature, featuring an ester, a nitrile, and a fluorine substituent, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, a representative synthetic workflow, and critical safety protocols. The information herein is synthesized for researchers, chemists, and drug development professionals who require a detailed understanding of this key intermediate for its effective application in experimental design and scale-up operations.

Chemical Identity and Core Physical Properties

This compound is a fine chemical intermediate whose properties are dictated by the interplay of its electron-withdrawing cyano and fluoro groups and the lipophilic ethyl ester moiety. These features govern its reactivity, solubility, and crystalline nature.

While extensive experimental data for this specific molecule is not broadly published, its core properties can be reliably established and are summarized below. Properties such as melting point are often compared to structurally similar analogs to provide a reasonable estimate for experimental planning.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Cyano-3-fluorobenzoic acid ethyl ester, Ethyl 4-cyano-3-fluorobenzenecarboxylate | [1] |

| CAS Number | 952183-53-8 | [1] |

| Molecular Formula | C₁₀H₈FNO₂ | [1] |

| Molecular Weight | 193.18 g/mol | [1] |

| Physical State | Likely a solid at room temperature | Inferred from analog |

| Appearance | White to off-white crystalline powder | Typical for similar compounds |

| Melting Point | Not specified; analog (Ethyl 4-cyanobenzoate) melts at 52-54 °C |

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The following sections detail the expected spectral data, providing a benchmark for sample characterization and purity assessment. The causality for these spectral features is explained based on fundamental principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the molecular structure in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the three aromatic protons.

-

Ethyl Protons: A quartet (2H) is anticipated around δ 4.3-4.4 ppm, corresponding to the methylene protons (-O-CH₂-) coupled to the adjacent methyl group. A triplet (3H) should appear further upfield, around δ 1.3-1.4 ppm, representing the terminal methyl protons (-CH₃). This characteristic pattern is a hallmark of an ethyl ester.[2]

-

Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets in the downfield region (δ 7.5-8.2 ppm). The precise chemical shifts and coupling constants are influenced by the electronic effects of all three substituents (cyano, fluoro, and ester groups). The fluorine atom will introduce additional coupling (H-F coupling), further splitting the signals of the adjacent protons.

-

-

¹³C NMR: The carbon NMR spectrum provides information on all ten carbon atoms in the molecule.

-

Ester Carbons: The carbonyl carbon (C=O) is expected to have a chemical shift around δ 164-166 ppm. The methylene carbon (-O-CH₂) should appear around δ 61-62 ppm, and the methyl carbon (-CH₃) around δ 14 ppm.[3]

-

Aromatic & Nitrile Carbons: Six distinct signals are expected for the aromatic carbons, with their shifts significantly affected by the attached substituents. The carbon atom directly bonded to the fluorine will show a large C-F coupling constant. The nitrile carbon (C≡N) is anticipated in the δ 115-120 ppm region.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for the cyano group.

-

Carbonyl Stretch (C=O): A strong, sharp absorption band will be present around 1720-1740 cm⁻¹, indicative of the ester carbonyl group.

-

Aromatic C-H & C=C Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C ring stretching absorptions occur in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption band in the 1100-1300 cm⁻¹ region is characteristic of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, approximately 193.18.

-

Key Fragmentation Patterns: Common fragmentation pathways for ethyl benzoates include the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to give a benzoyl cation fragment, or the loss of ethylene (CH₂=CH₂, 28 Da) via a McLafferty rearrangement. The fragmentation of the non-fluorinated analog, Ethyl 4-cyanobenzoate (MW 175.18), shows major fragments at m/z 147, 130, and 102, which can serve as a reference for interpreting the spectrum of the target compound.[4][5]

Synthesis and Purification Methodology

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid precursor, 4-cyano-3-fluorobenzoic acid. This precursor can be synthesized via multi-step sequences from commercially available starting materials.

Representative Synthetic Workflow

A robust and widely used method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst. This protocol is a self-validating system, as it is a well-established and high-yielding reaction in organic chemistry.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-cyano-3-fluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of absolute ethanol (serving as both reagent and solvent) to the flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the stirring mixture.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to obtain the pure this compound.

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when handling any chemical intermediate. While a specific safety data sheet (SDS) for this compound is not widely available, data from its carboxylic acid precursor and other related fluorinated benzoates provide a strong basis for safe handling procedures. The compound is classified as an irritant.[1]

-

Hazard Identification:

-

Precautionary Measures & Personal Protective Equipment (PPE):

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[6]

-

Personal Protection: Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles/face shield.[6][8]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Avoid contact with eyes, skin, and clothing.[6]

-

-

First Aid:

-

Eyes: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

Skin: IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6]

-

Inhalation: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

-

-

Storage:

Applications in Research and Development

The structural motifs present in this compound make it a valuable intermediate in medicinal chemistry. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The cyano group can act as a bioisostere for other functional groups or serve as a chemical handle for further transformations into amines, amides, or tetrazoles. This compound is a precursor for synthesizing more complex molecules, including those investigated as potential therapeutics for conditions like nonalcoholic steatohepatitis.[9]

Conclusion

This compound is a key chemical building block with well-defined physicochemical properties. A thorough understanding of its spectroscopic characteristics, coupled with established synthetic protocols and stringent safety measures, enables its effective and safe utilization in advanced scientific research. This guide serves as a foundational technical resource for professionals leveraging this versatile compound in the pursuit of novel chemical entities.

References

- Thermo Fisher Scientific. (2025). Safety Data Sheet - Ethyl 4-fluorobenzoate.

- Thermo Fisher Scientific. (2025). Safety Data Sheet - Ethyl cyanoacetate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81589, Ethyl 4-cyanobenzoate.

- Matrix Scientific. (n.d.). Ethyl 4-cyano-3-fluorobenzenecarboxylate.

- The Royal Society of Chemistry. (n.d.). Supporting Information for a relevant chemical synthesis paper.

- Fisher Scientific. (2025). Safety Data Sheet - Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate.

- The Royal Society of Chemistry. (2014). Supporting information for alkoxy carbonylation products.

- CymitQuimica. (2023). Safety Data Sheet - 3-Cyano-4-fluorobenzoic acid.

- NIST. (n.d.). NIST Chemistry WebBook, SRD 69 - Ethyl 4-cyanobenzoate.

- Kingstone Chemical. (2018). Safety Data Sheet - 4-Cyano-3-fluorobenzoic acid.

- Sigma-Aldrich. (n.d.). Product Page - Ethyl 4-cyanobenzoate 99%.

-

Lee, Y., et al. (2022). Discovery of (E)-3-(3-((2-Cyano-4'-dimethylaminobiphenyl-4-ylmethyl)cyclohexanecarbonylamino)-5-fluorophenyl)acrylic Acid Methyl Ester, an Intestine-Specific, FXR Partial Agonist for the Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 65(14), 9974–10000. Retrieved from [Link]

Sources

- 1. 952183-53-8 Cas No. | Ethyl 4-cyano-3-fluorobenzenecarboxylate | Matrix Scientific [matrixscientific.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Ethyl 4-cyanobenzoate | C10H9NO2 | CID 81589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-cyanobenzoate [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. fishersci.com [fishersci.com]

- 9. Discovery of (E)-3-(3-((2-Cyano-4'-dimethylaminobiphenyl-4-ylmethyl)cyclohexanecarbonylamino)-5-fluorophenyl)acrylic Acid Methyl Ester, an Intestine-Specific, FXR Partial Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering Solubility: A Technical Guide for Ethyl 4-Cyano-3-Fluorobenzoate

An In-Depth Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Advancing Pharmaceutical Research

In the landscape of pharmaceutical development and organic synthesis, the solubility of a compound is a cornerstone property that dictates its potential for therapeutic efficacy and its ease of handling in synthetic processes.[1][2] For a molecule like Ethyl 4-cyano-3-fluorobenzoate, a substituted aromatic compound with potential applications as a building block in medicinal chemistry, understanding its solubility profile is not merely an academic exercise; it is a critical step in the journey from laboratory curiosity to a viable chemical entity.[3] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being practically insoluble in water, which can lead to inadequate bioavailability and variable therapeutic responses.[1][2][4]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for determining the solubility of this compound. As a Senior Application Scientist, the focus here extends beyond a simple recitation of protocols. Instead, this document elucidates the underlying principles and the causal relationships behind the experimental choices, ensuring a robust and reproducible approach to solubility determination.

Physicochemical Properties and their Anticipated Influence on Solubility

A Validated Experimental Protocol for Solubility Determination

The following protocol is a self-validating system designed to provide accurate and reproducible solubility data for this compound. It is based on the widely accepted shake-flask method, a gold standard for solubility measurement, and incorporates modern analytical techniques for precise quantification.[7]

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

1. Materials and Reagents:

-

This compound (high purity, >98%)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, dimethyl sulfoxide (DMSO)) of analytical grade. The choice of solvents should span a range of polarities to establish a comprehensive solubility profile.

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other appropriate material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Preparation of Standard Solutions (for Quantification):

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve for quantifying the concentration in the saturated solutions.

3. Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Equilibrate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To separate the undissolved solid from the saturated solution, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step must be performed carefully to avoid any undissolved particles in the sample for analysis.

4. Quantification of Solute Concentration:

-

Take a known volume of the clear, saturated solution and dilute it with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at that temperature.

5. Data Reporting and Interpretation:

-

Express the solubility in standard units such as grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Repeat the experiment at different temperatures to understand the temperature dependence of solubility.

-

Present the data in a clear and organized table.

Data Presentation: A Template for Your Findings

The following table provides a structured format for reporting the experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

| Water | 25 | ||||

| Ethanol | 25 | ||||

| Methanol | 25 | ||||

| Acetone | 25 | ||||

| Ethyl Acetate | 25 | ||||

| Hexane | 25 | ||||

| DMSO | 25 | ||||

| Additional Solvents |

Conclusion: From Data to Decision-Making

A thorough understanding of the solubility of this compound is a critical enabler for its effective utilization in research and development. The experimental framework provided in this guide offers a robust and scientifically sound approach to generating this vital data. By meticulously following this protocol, researchers can obtain reliable solubility profiles that will inform crucial decisions in drug formulation, synthetic route optimization, and the overall advancement of their scientific objectives. The principles and methodologies outlined herein are not merely procedural steps but are grounded in the fundamental tenets of physical and analytical chemistry, ensuring the integrity and utility of the acquired data.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- RSC Publishing. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug Discovery and Development.

- Solubility of Things. (n.d.). Synthesis of Pharmaceuticals and Drug Development.

- Wikipedia. (n.d.). Ethyl cyanoacetate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 4-fluorobenzoate in Pharmaceutical Synthesis: A Supplier's Perspective.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. ucd.ie [ucd.ie]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

A Technical Guide to the Spectral Analysis of Ethyl 4-cyano-3-fluorobenzoate

This technical guide provides a detailed analysis of the expected spectral characteristics of Ethyl 4-cyano-3-fluorobenzoate, a key intermediate in pharmaceutical and materials science research. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages a predictive approach grounded in the empirical data of structurally analogous compounds. By dissecting the influence of each functional group on the overall spectral output, we can construct a reliable and scientifically rigorous forecast of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This methodology not only offers valuable insights into the target molecule but also serves as a practical framework for spectral interpretation in research and development.

Molecular Structure and Predicted Spectroscopic Features

This compound (C₁₀H₈FNO₂) is a disubstituted benzene derivative with an ethyl ester, a cyano group, and a fluorine atom. The strategic placement of these functional groups dictates a unique electronic environment, which in turn governs its spectroscopic signature.

Figure 1: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic and ethyl protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative about the substitution pattern on the benzene ring.

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A sample of this compound (5-10 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-Couplings (Hz) |

| ~8.2-8.4 | dd | 1H | H-2 | J(H-2, H-6) ≈ 2.0, J(H-2, F) ≈ 5.0 |

| ~8.1-8.3 | dd | 1H | H-6 | J(H-6, H-5) ≈ 8.5, J(H-6, H-2) ≈ 2.0 |

| ~7.8-8.0 | t | 1H | H-5 | J(H-5, H-6) ≈ 8.5, J(H-5, F) ≈ 8.5 |

| 4.43 | q | 2H | -OCH₂CH₃ | J = 7.1 |

| 1.42 | t | 3H | -OCH₂CH₃ | J = 7.1 |

Interpretation:

The predictions are based on the analysis of related compounds such as Ethyl 4-cyanobenzoate and Ethyl 4-fluorobenzoate.

-

Aromatic Region: The three aromatic protons will appear as distinct multiplets due to coupling with each other and with the fluorine atom. The proton at the C-2 position (H-2) is expected to be the most downfield due to the anisotropic effect of the adjacent cyano group and the electron-withdrawing nature of the ester group. It will likely appear as a doublet of doublets due to coupling with H-6 and the fluorine atom. The proton at C-6 (H-6) will also be a doublet of doublets, coupling with H-5 and H-2. The proton at C-5 (H-5) is predicted to be a triplet due to coupling with H-6 and the fluorine atom with similar coupling constants.

-

Ethyl Group: The ethyl ester will give rise to a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), which is a classic ethyl pattern.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the cyano, fluoro, and ester groups.

Experimental Protocol:

A standard ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz. The same sample would be used. A proton-decoupled sequence would be employed to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (ester) |

| ~160 (d, J ≈ 250 Hz) | C-3 |

| ~135 | C-1 |

| ~133 (d, J ≈ 8 Hz) | C-5 |

| ~129 (d, J ≈ 3 Hz) | C-6 |

| ~118 (d, J ≈ 20 Hz) | C-4 |

| ~115 | C≡N |

| ~114 (d, J ≈ 25 Hz) | C-2 |

| 62.1 | -OCH₂CH₃ |

| 14.2 | -OCH₂CH₃ |

Interpretation:

-

Aromatic Carbons: The carbon attached to the fluorine atom (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly downfield. The other aromatic carbons will show smaller couplings to the fluorine atom. The quaternary carbons (C-1 and C-4) will likely have lower intensities.

-

Functional Group Carbons: The carbonyl carbon of the ester will be in the typical downfield region for esters. The nitrile carbon will be in the characteristic region for cyano groups. The carbons of the ethyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Experimental Protocol:

An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution in a suitable solvent like chloroform could be used in a liquid cell.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~2230 | Strong | C≡N stretch |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

Interpretation:

The IR spectrum is expected to be dominated by strong absorptions from the nitrile and carbonyl groups.

-

Nitrile Stretch: A sharp, strong band around 2230 cm⁻¹ is a definitive indicator of the cyano group.[1]

-

Carbonyl Stretch: A strong absorption around 1725 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-F Stretch: A strong band in the region of 1100 cm⁻¹ is expected for the C-F bond.

-

Other Bands: The spectrum will also feature C-H stretching vibrations for the aromatic and aliphatic protons, as well as aromatic C=C stretching bands.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

A mass spectrum would be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced into the ion source via a direct insertion probe or a gas chromatograph.

Predicted Mass Spectrum Data:

| m/z | Predicted Fragment |

| 193 | [M]⁺ (Molecular Ion) |

| 165 | [M - C₂H₄]⁺ |

| 148 | [M - OCH₂CH₃]⁺ |

| 120 | [M - COOCH₂CH₃]⁺ |

Interpretation:

The molecular ion peak is expected at m/z 193, corresponding to the molecular weight of this compound (C₁₀H₈FNO₂).[2] The fragmentation pattern will likely involve the loss of neutral fragments from the ethyl ester group.

-

Loss of Ethylene: A peak at m/z 165 would correspond to the loss of ethylene (C₂H₄) via a McLafferty rearrangement.

-

Loss of Ethoxy Radical: A peak at m/z 148 would result from the loss of an ethoxy radical (•OCH₂CH₃).

-

Loss of Ethyl Formate Moiety: A significant fragment at m/z 120 would correspond to the loss of the entire ethyl formate moiety (COOCH₂CH₃), resulting in the 4-cyano-3-fluorobenzoyl cation.

Figure 2: Workflow for the predictive spectral analysis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectral data for this compound. By applying fundamental principles of spectroscopy and leveraging data from closely related structures, we have constructed a detailed and reliable interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra. This approach serves as a powerful tool for researchers in the absence of experimental data, enabling them to anticipate the spectroscopic features of novel compounds and to confidently identify them in complex reaction mixtures. The methodologies and interpretations presented herein are intended to support the ongoing research and development efforts in the fields of medicinal chemistry and materials science.

References

-

PubChem. Ethyl 4-cyanobenzoate. National Center for Biotechnology Information. [Link]

-

NIST. Ethyl 4-cyanobenzoate. National Institute of Standards and Technology. [Link]

-

NIST. Benzoic acid, 4-fluoro-, ethyl ester. National Institute of Standards and Technology. [Link]

-

HMDB. Ethyl benzoate. Human Metabolome Database. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

PubChem. Ethyl 4-cyano-3-(difluoromethoxy)-2-fluorobenzoate. National Center for Biotechnology Information. [Link]

-

Rasayan Journal of Chemistry. VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 4-cyano-3-fluorobenzoate

Authored for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of the safety protocols and handling considerations for Ethyl 4-cyano-3-fluorobenzoate. As a key building block in medicinal chemistry and materials science, a thorough understanding of its properties is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond mere procedural lists, delving into the causality behind each recommendation to empower researchers with the knowledge needed for proactive risk mitigation.

Compound Identification and Physicochemical Profile

This compound is an aromatic compound featuring three key functional groups: an ethyl ester, a nitrile (cyano group), and a fluorine atom. This combination dictates its reactivity, physical state, and toxicological profile. Understanding these fundamental properties is the first step in a robust safety assessment. While a comprehensive experimental dataset for this specific molecule is not publicly aggregated, we can infer its likely properties from its structure and data on closely related analogs.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value / Information | Source |

| Molecular Formula | C₁₀H₈FNO₂ | Inferred |

| Molecular Weight | 193.17 g/mol | [1] |

| Appearance | Likely a solid or liquid at room temperature. | Inferred |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][3][4] | TCI, Fisher Scientific |

| InChIKey | Not readily available. | N/A |

| CAS Number | 773136-57-5 | [1] |

Note: The physical properties such as melting/boiling point and density should be confirmed by consulting the supplier-specific Safety Data Sheet (SDS).

GHS Hazard Identification and Risk Analysis

The primary hazards associated with substituted cyanobenzoates stem from their potential toxicity upon ingestion, inhalation, or skin contact, and their capacity to cause irritation. Based on data from structurally similar compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as a hazardous substance. The following classifications are derived from "4-Cyano-3-fluorophenyl 4-Ethylbenzoate," which shares the core toxicophores.

Table 2: Anticipated GHS Classification

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

Expert Analysis: The presence of the nitrile group is a key driver of the acute toxicity warnings, as compounds of this class can potentially metabolize to release cyanide, interfering with cellular respiration. The aromatic ring and fluorine substitution can enhance skin penetration, justifying the dermal toxicity and irritation classifications. The ester group itself is less of a concern but contributes to the overall physicochemical properties of the molecule. Therefore, all routes of exposure—oral, dermal, and inhalation—must be rigorously controlled.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, the primary strategy for mitigating exposure is the implementation of robust engineering controls. The causality is simple: if the hazardous substance is contained, the risk of exposure is minimized.

-

Fume Hood: All handling of solid this compound and any preparation of its solutions must be conducted within a certified chemical fume hood.[3][5] This is non-negotiable. The fume hood's constant airflow captures and exhausts dust and vapors, preventing them from entering the researcher's breathing zone. The "capture velocity" of the hood should be appropriate for handling powdered or volatile substances.[3]

-

Ventilation: The laboratory itself must be well-ventilated to prevent the accumulation of fugitive emissions.[2][4][6]

-

Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other lab surfaces.

Standard Operating Procedures for Handling and Storage

Adherence to a strict protocol is essential for safety and reproducibility.

Handling Protocol:

-

Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.

-

Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Section 5.

-

Work Area Preparation: Ensure the fume hood is operational and the work surface is clean and uncluttered.

-

Dispensing: When weighing or transferring the solid, use tools (spatulas, weigh boats) that minimize dust generation. Avoid creating airborne dust.

-

Solution Preparation: Add the solid to the solvent slowly. If dissolution is exothermic, use an ice bath for cooling.

-

Post-handling: After use, securely seal the container.[3][4]

-

Decontamination: Thoroughly clean all equipment and the work area. Wash hands and any exposed skin thoroughly after handling.[2][7]

Storage Protocol:

-

Container: Keep the compound in its original, tightly closed container.[2][4]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][4]

-

Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases, as these could potentially hydrolyze the ester or react with the nitrile group.[4][8]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with engineering controls.

-

Eye Protection: Chemical safety goggles are mandatory.[3] Contact lenses should not be worn as they can trap and concentrate vapors against the eye.[3]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber, tested to a relevant standard like EN 374.[3] Always inspect gloves before use and use proper removal technique to avoid skin contact. Change gloves immediately if they become contaminated.

-

Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[3]

-

Respiratory Protection: Under normal conditions within a functioning fume hood, respiratory protection is not typically required. However, if engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Emergency Response Protocols

Preparedness is key to managing unexpected events.

First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air.[2][7] If breathing is difficult or they feel unwell, seek immediate medical attention.

-

Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] Seek medical attention if irritation persists or if you feel unwell.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do.[2][7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention. Call a poison control center or doctor.[7]

Accidental Release Measures: In the event of a spill, a calm and systematic response is critical. The following workflow outlines the necessary steps.

Caption: Workflow for Accidental Spill Response.

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[8] A water spray can be used to cool fire-exposed containers.[3]

-

Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[7][8]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions.[8]

-

Conditions to Avoid: Avoid exposure to excessive heat, open flames, and sources of ignition.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4][8]

-

Hazardous Decomposition Products: Combustion will produce toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and potentially hydrogen cyanide and hydrogen fluoride.[7][8]

Toxicological and Ecological Information

-

Toxicological Profile: The toxicological properties have not been exhaustively investigated for this specific molecule. However, based on its structure and data from analogs, it is considered harmful if swallowed, inhaled, or absorbed through the skin.[5][9] It causes skin and serious eye irritation.[5][9] The nitrile functionality suggests a potential for systemic toxicity similar to cyanide poisoning.[3]

-

Ecological Profile: Do not allow the material to be released into the environment or enter drains. The environmental impact has not been fully evaluated, but nitrile- and fluorine-containing aromatic compounds can be persistent and harmful to aquatic life.

References

-

Title: Ethyl 4-cyanobenzoate Source: PubChem - NIH URL: [Link]

-

Title: 3-Cyano-4-fluorobenzoic acid Source: PubChem - NIH URL: [Link]

-

Title: 4-Cyano-3-fluorophenyl 4-Propylbenzoate Source: PubChem - NIH URL: [Link]

Sources

- 1. Ethyl 3-cyano-4-fluorobenzoate - CAS:773136-57-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. aksci.com [aksci.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

Navigating the Synthesis and Supply of Ethyl 4-cyano-3-fluorobenzoate: A Technical Guide for Medicinal Chemists

In the landscape of modern drug discovery, the strategic use of highly functionalized small molecules is paramount to the successful development of novel therapeutics. Among these, Ethyl 4-cyano-3-fluorobenzoate, a synthetically versatile building block, has emerged as a compound of significant interest for medicinal chemists and process development scientists. This guide provides an in-depth analysis of its procurement, chemical properties, and strategic applications, offering a technical resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Sourcing and Procurement of this compound

The accessibility and quality of starting materials are critical considerations in any drug development campaign. This compound (CAS No. 952183-53-8) is available from a range of chemical suppliers who specialize in providing building blocks for research and development. When selecting a supplier, researchers should prioritize not only pricing but also purity, availability of stock, and the comprehensiveness of supporting documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative table of notable suppliers for this compound. Pricing is often subject to change and may vary based on the quantity and purity required. Researchers are advised to request quotes directly from the suppliers for the most current information.

| Supplier | Purity | Available Quantities | Contact for Pricing |

| Angene Chemical | ≥95% | 250mg, 1g | |

| Apollo Scientific | Custom | Inquire | |

| BLD Pharmatech | ≥95% | Inquire | |

| CymitQuimica | 98% | Inquire | |

| ECHO Chemical | Inquire | 250mg | |

| JHECHEM CO LTD | Inquire | Inquire | |

| Macklin | Inquire | Inquire | |

| Reagentia | Inquire | 250mg, 5g | |

| Shaanxi Dideu Medichem | Inquire | Inquire |

Physicochemical Properties and Spectroscopic Data

Understanding the fundamental properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 952183-53-8 |

| Molecular Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.18 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF, DMF) |

While detailed, publicly available spectroscopic data from peer-reviewed literature is limited, typical characterization would involve ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity of the compound. Researchers should ensure that the supplied material meets the expected analytical specifications.

Synthetic Strategies and Methodologies

The synthesis of this compound is not widely detailed in readily accessible scientific journals, suggesting that its preparation is often carried out by specialized chemical suppliers. However, a logical retrosynthetic analysis points to 4-cyano-3-fluorobenzoic acid as a key precursor.[1][2] The esterification of this carboxylic acid with ethanol, likely under acidic conditions, would yield the final product.

The synthesis of the precursor, 4-cyano-3-fluorobenzoic acid, could potentially be achieved from more readily available starting materials such as 2-fluoro-4-bromobenzonitrile through a cyanation reaction followed by hydrolysis of a nitrile or oxidation of a methyl group at the 4-position.

A generalized synthetic workflow is depicted below:

Caption: A conceptual workflow for the synthesis of a kinase inhibitor.

Experimental Protocol: A Representative Suzuki Coupling Reaction

To illustrate the practical utility of derivatives of this compound, a general protocol for a Suzuki coupling reaction is provided below. This protocol assumes the conversion of the ethyl ester to a more reactive handle for cross-coupling, such as a triflate or a halide, or the use of the inherent reactivity of the fluorinated aromatic ring under specific catalytic conditions.

Objective: To couple a generic arylboronic acid with a derivative of the 4-cyano-3-fluorobenzoyl scaffold.

Materials:

-

Aryl-X derivative of the 4-cyano-3-fluorobenzoyl scaffold (where X is a halide or triflate)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Anhydrous reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add the aryl-X derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

-

Purge the vessel with an inert gas for 5-10 minutes.

-

Add the palladium catalyst (0.05-0.10 eq.) to the vessel.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Self-Validation: The success of this protocol is contingent on careful control of anhydrous and anaerobic conditions to prevent catalyst deactivation and protodeborylation of the boronic acid. The progress of the reaction should be monitored to ensure complete consumption of the limiting reagent. The final product's identity and purity should be confirmed by NMR and mass spectrometry.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules in the pursuit of new pharmaceuticals. Its trifunctional nature provides a rich platform for a wide array of chemical transformations, enabling the efficient construction of diverse molecular scaffolds. While detailed synthetic procedures for this specific reagent are not abundant in the public domain, its strategic value in medicinal chemistry is clear. A thorough understanding of its properties, sourcing, and potential applications, as outlined in this guide, will empower researchers to effectively leverage this compound in their drug discovery endeavors.

References

Sources

The Strategic Role of Ethyl 4-cyano-3-fluorobenzoate in Modern Drug Discovery: A Technical Guide

For Immediate Release to the Scientific Community

In the intricate landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of chemical intermediates, substituted benzoates play a pivotal role, with fluorinated analogues offering unique advantages in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides an in-depth exploration of Ethyl 4-cyano-3-fluorobenzoate, a key intermediate whose structural motifs are of significant interest in contemporary medicinal chemistry. We will delve into its nomenclature, physicochemical properties, synthesis, and its emerging applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Nomenclature and Synonyms: Establishing a Common Lexicon

Clarity in chemical communication is fundamental. This compound is known in the scientific literature and commercial catalogues by several synonyms. Establishing these alternative names is the first step in a thorough understanding of this compound.

The most commonly encountered synonyms for this compound include:

-

Ethyl 4-cyano-3-fluorobenzenecarboxylate[1]

-

Benzoic acid, 4-cyano-3-fluoro-, ethyl ester[2]

-

4-CYANO-3-FLUOROBENZOIC ACID ETHYL ESTER[2]

The unique and unambiguous identifier for this compound is its CAS (Chemical Abstracts Service) number: 952183-53-8 .

Physicochemical Properties: A Data-Driven Overview

The physical and chemical properties of a building block dictate its handling, reactivity, and suitability for various synthetic transformations. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FNO₂ | [1] |

| Molecular Weight | 193.18 g/mol | [1] |

| CAS Number | 952183-53-8 | [1] |

| Appearance | White to off-white solid | Generic supplier data |

| Melting Point | Not explicitly reported for the ethyl ester, but the related ethyl 4-cyanobenzoate melts at 52-54 °C.[3] | |

| Boiling Point | No data available | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and ethyl acetate. | Inferred from general ester properties |

Synthesis of this compound: A Detailed Protocol

The most direct and industrially scalable method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-cyano-3-fluorobenzoic acid. This acid-catalyzed reaction with ethanol provides the desired ethyl ester.

Reaction Principle: Fischer-Speier Esterification

Fischer-Speier esterification is a classic organic reaction that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.

Experimental Protocol:

Materials:

-

4-cyano-3-fluorobenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyano-3-fluorobenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Slowly and carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted carboxylic acid. This should be done with caution as it will effervesce (release of CO₂ gas).

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash them sequentially with water and brine (saturated NaCl solution).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure product.

Causality Behind Experimental Choices:

-

Excess Ethanol: The use of excess ethanol serves a dual purpose: it acts as the reactant and as the solvent, and its high concentration shifts the reaction equilibrium towards the product side, maximizing the yield of the ester.

-

Sulfuric Acid as Catalyst: Concentrated sulfuric acid is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

-

Neutralization with Sodium Bicarbonate: This step is crucial to remove the acidic catalyst and any unreacted starting material, which simplifies the subsequent purification process.

-

Recrystallization/Chromatography: These purification techniques are employed to remove any remaining impurities and to obtain the final product in high purity, which is critical for its use in pharmaceutical synthesis.

The Strategic Importance in Drug Discovery

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The presence of both a fluorine atom and a cyano group in this compound makes it a particularly attractive building block.

While direct incorporation of this compound into a marketed drug is not prominently documented in publicly available literature, its structural motifs are present in various kinase inhibitors and other therapeutic agents. The cyano group can act as a hydrogen bond acceptor or can be further transformed into other functional groups. The fluorinated phenyl ring provides a scaffold that can be further functionalized to optimize drug-target interactions.

For instance, the related 4-anilino-3-cyanoquinoline and 4-alkylamino-7-aryl-3-cyanoquinoline structures have been investigated as potent kinase inhibitors, targeting enzymes like EGF-R, MEK, Src, and LRRK2, which are implicated in cancer and Parkinson's disease. The core structure of this compound provides a valuable starting point for the synthesis of such complex heterocyclic systems.

Visualizing the Synthesis and its Logic

To better illustrate the synthetic workflow and the logical connections in the process, the following diagrams are provided.

Caption: Logical steps of the Fischer esterification mechanism.

Conclusion